Stereochemical Configuration: (1R,2S,5R) Impurity vs. (1R,2S,5S) Key Intermediate
The target compound possesses the (1R,2S,5R) absolute configuration, which defines it as Edoxaban Impurity 4 (free base) / (5R)-BOC Diamine. In contrast, the key synthetic intermediate for the active pharmaceutical ingredient edoxaban is the (1R,2S,5S) stereoisomer (tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate, CAS 1210348-34-7 as the oxalate salt) [1]. The Tetrahedron study explicitly notes that the stereochemistry of the three substituents on the cyclohexane ring can greatly affect the anti-fXa activity of edoxaban, and that some stereoisomers of compound 1 may be useful intermediates for the synthesis of impurities of edoxaban generated in the industrial production process [1]. The (1R,2S,5R) compound is not the active intermediate but rather a specified impurity requiring controlled monitoring.
| Evidence Dimension | Stereochemical configuration at C5 position |
|---|---|
| Target Compound Data | (1R,2S,5R) – Edoxaban Impurity 4; designated as Pharmaceutical Analytical Impurity |
| Comparator Or Baseline | (1R,2S,5S) – Key edoxaban intermediate; used for API synthesis |
| Quantified Difference | Configuration inversion at C5 (R vs. S). The (1R,2S,5R) isomer is classified as an impurity; the (1R,2S,5S) isomer is the synthetic precursor to the active drug. |
| Conditions | Absolute stereochemistry assigned via stereoselective synthesis and confirmed by X-ray crystallography or NMR; relevant to edoxaban drug substance manufacturing impurity control [1]. |
Why This Matters
Procurement of the correct stereoisomer is essential: using the (1R,2S,5S) isomer in place of the (1R,2S,5R) impurity standard will invalidate impurity quantification methods for ANDA submissions.
- [1] Wang, X.; Ma, M.; Reddy, A. G. K.; Hu, W. An efficient stereoselective synthesis of six stereoisomers of 3,4-diaminocyclohexane carboxamide as key intermediates for the synthesis of factor Xa inhibitors. Tetrahedron 2017, 73 (11), 1381–1388. View Source
